molecular formula C11H14N2O B2928672 7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one CAS No. 117241-95-9

7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one

Cat. No.: B2928672
CAS No.: 117241-95-9
M. Wt: 190.246
InChI Key: QFOPFHQWDUUJGQ-UHFFFAOYSA-N
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Description

7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 7th position and a dihydroquinolinone core. It has garnered interest in various fields due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary target of 7-Amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one is the cytosolic isoform hCA VII . This compound also interacts with transmembrane isoforms hCA IX, XII, and XIV . These targets play a crucial role in maintaining pH homeostasis in the body, contributing to various physiological processes.

Mode of Action

The compound interacts with its targets by inhibiting their activity . . The inhibition of these enzymes alters the balance of carbon dioxide and bicarbonate in cells, affecting various biochemical processes.

Biochemical Pathways

The inhibition of hCA enzymes by this compound affects the carbon dioxide and bicarbonate balance in cells . This can influence multiple biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate. The downstream effects of this disruption can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting hCA enzymes, it can disrupt pH homeostasis within cells, potentially affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one typically begins with readily available starting materials such as 3,3-dimethyl-2-butanone and aniline derivatives.

    Reaction Steps:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It is explored for its potential in the development of novel materials with unique electronic and optical properties.

Biology:

    Antimicrobial Agents: Research has shown that derivatives of 7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one exhibit antimicrobial activity against a range of pathogens.

    Enzyme Inhibition: The compound is studied for its ability to inhibit specific enzymes, making it a potential candidate for drug development.

Medicine:

    Anticancer Research: Preliminary studies suggest that the compound and its derivatives may have anticancer properties, making them subjects of interest in oncology research.

    Neuroprotection: It is also being investigated for its neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases.

Industry:

    Dye Synthesis: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Comparison with Similar Compounds

    7-amino-3,4-dihydro-1H-quinolin-2-one: This compound shares a similar core structure but lacks the dimethyl groups at the 3rd position.

    3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one: Similar to the target compound but without the amino group at the 7th position.

Uniqueness:

    Structural Features: The presence of both the amino group and the dimethyl groups at specific positions makes 7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one unique, contributing to its distinct chemical and biological properties.

    Biological Activity: The combination of these structural features enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

7-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-7-3-4-8(12)5-9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPFHQWDUUJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)N)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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